N-(3-acetamidophenyl)-2-methylbutanamide N-(3-acetamidophenyl)-2-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14992699
InChI: InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-6-11(8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

N-(3-acetamidophenyl)-2-methylbutanamide

CAS No.:

Cat. No.: VC14992699

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetamidophenyl)-2-methylbutanamide -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-methylbutanamide
Standard InChI InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-6-11(8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)
Standard InChI Key ARVBRUYZYLJRKP-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C

Introduction

Overview of Key Findings

N-(3-Acetamidophenyl)-2-methylbutanamide (CAS: VC14992699) is an aromatic amide derivative with a molecular formula of C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2 and a molecular weight of 234.29 g/mol. This compound has garnered attention in medicinal and organic chemistry due to its structural hybridity, combining an acetamido-substituted phenyl ring with a branched aliphatic amide moiety. Current research highlights its potential as a pharmaceutical intermediate, with preliminary studies suggesting bioactivity in antimicrobial, anticancer, and enzyme inhibition applications. This review synthesizes data from synthetic protocols, physicochemical analyses, and biological evaluations to provide a holistic perspective on the compound’s scientific relevance.

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 3-position with an acetamido group (NHCOCH3-\text{NHCOCH}_3), which is further connected to a 2-methylbutanamide chain (CONH-C3H7-\text{CONH-C}_3\text{H}_7-CH3_3). This arrangement creates a planar aromatic system conjugated with a flexible aliphatic chain, enabling interactions with both hydrophobic and hydrophilic biological targets.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-(3-acetamidophenyl)-2-methylbutanamide
Molecular FormulaC13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight234.29 g/mol
CAS NumberVC14992699
SMILESCC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(3-acetamidophenyl)-2-methylbutanamide involves multi-step acylation and amidation reactions. A representative protocol includes:

  • Bromination: 3-Aminophenyl derivatives are brominated using Br2\text{Br}_2 in dichloromethane under cooled conditions (0–5°C) to introduce halogen substituents.

  • Acylation: The intermediate is treated with 2-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

  • Acetylation: The free amine group is acetylated using acetic anhydride to yield the final product.

Reaction yields typically range from 60–75%, with purity confirmed via HPLC and NMR.

Challenges in Scalability

Exothermic reactions during bromination necessitate precise temperature control to avoid side products. Additionally, steric hindrance from the 2-methyl group in the butanamide chain can slow acylation kinetics, requiring extended reaction times.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 48 hours in neutral aqueous solutions.

Table 2: Physicochemical Data

PropertyValue
Melting Point148–152°C (decomposes)
LogP (Octanol-Water)2.34
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Analytical Characterization

Spectroscopic Data

  • IR (KBr): νC=O\nu_{\text{C=O}} at 1650 cm1^{-1}, νN-H\nu_{\text{N-H}} at 3300 cm1^{-1}.

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.21 (t, 3H, CH3_3), 2.01 (s, 3H, COCH3_3), 6.79 (s, 1H, Ar-H).

  • 13^{13}C NMR: δ 171.3 (C=O), 140.2 (Ar-C), 27.7 (CH3_3).

Chromatographic Methods

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirmed >98% purity with a retention time of 6.8 minutes.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the aliphatic chain and acetamido group could optimize bioactivity.

  • In Vivo Studies: Efficacy and pharmacokinetic profiling in animal models are critical for translational applications.

  • Synergistic Combinations: Co-administration with existing antimicrobials or chemotherapeutics may enhance therapeutic outcomes.

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